Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its role in membrane extraction processes, particularly in the transport of lithium and sodium ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This process typically requires the use of specific solvents and catalysts to achieve the desired chemical structure . The reaction conditions often include controlled pH levels, saponification degrees, and specific extractant concentrations .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. The process involves solvent extraction techniques, where the compound is synthesized and then extracted into an organic phase. This method ensures high purity and yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound, which interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted butyrate compounds .
Wissenschaftliche Forschungsanwendungen
Sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate has a wide range of applications in scientific research. In chemistry, it is used as an extractant for lithium and sodium ions, enhancing the efficiency and selectivity of membrane extraction processes . In biology and medicine, this compound is studied for its potential role in drug delivery systems and as a component in diagnostic assays . Industrially, it is utilized in the recovery of lithium from spent lithium-ion batteries, contributing to sustainable recycling practices .
Wirkmechanismus
The mechanism of action of sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate involves its interaction with specific molecular targets and pathways. The compound functions through a cation exchange process, where it binds to lithium and sodium ions, facilitating their transport across membranes . This process is crucial for its applications in membrane extraction and ion recovery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2-Ethylhexyl hydrogen [bis(2-ethylhexyl)amino]methylphosphonate
- Bis(2-ethylhexyl)amine
Uniqueness: Compared to similar compounds, sodium hydrogen 4-(bis(2-ethylhexyl)amino)-4-oxosulphonatobutyrate exhibits unique properties in terms of its selectivity and efficiency in ion transport. Its ability to enhance the selectivity for lithium ions, in particular, sets it apart from other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and efficient synthesis methods make it a valuable asset in research and industrial processes.
Eigenschaften
CAS-Nummer |
85567-61-9 |
---|---|
Molekularformel |
C20H38NNaO6S |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
sodium;4-[bis(2-ethylhexyl)amino]-1-hydroxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H39NO6S.Na/c1-5-9-11-16(7-3)14-21(15-17(8-4)12-10-6-2)19(22)13-18(20(23)24)28(25,26)27;/h16-18H,5-15H2,1-4H3,(H,23,24)(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
GADMEWHLDPQKAA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CC(C(=O)O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.